Structural Differentiation by Pyrazole C6-Substitution Versus Des-Pyrazole Analog
The target compound incorporates a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position, a structural feature absent in its closest commercially cataloged analog, 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3), which bears no C6 heteroaryl group . In the CCR4 antagonist patent US-9493453-B2, heteroaryl substitution at the pyrimidine ring corresponding to this position (denoted R₁/R₂ in formula I) is a defined pharmacophoric determinant; the patent specification identifies pyrazolyl as a preferred heteroaryl embodiment alongside pyridyl and pyrrolyl, and within the exemplified compound list, pyrazole-containing derivatives exhibit distinct CCR4 antagonism profiles [1]. The bromophenethyl-piperazine-pyrimidine-pyrazole architecture in the target compound thus constitutes a specific, non-interchangeable combination relative to the des-pyrazole or pyridazine analogs.
| Evidence Dimension | Presence of 6-(1H-pyrazol-1-yl) substituent on pyrimidine core |
|---|---|
| Target Compound Data | 1H-pyrazol-1-yl group at pyrimidine C6 position; molecular formula C₁₉H₂₁BrN₆; MW 413.3 g/mol |
| Comparator Or Baseline | 4-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3): no C6 heteroaryl substituent; molecular formula C₁₆H₁₉BrN₄; MW 347.25 g/mol; 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 2640963-74-0): pyridazine core replaces pyrimidine; different linker (methylene vs. ethylene) |
| Quantified Difference | Target compound contains a pyrazole ring absent in des-pyrazole analog; MW increase of 66.05 g/mol (19.0% greater molecular weight); distinct heterocyclic topology (pyrimidine-pyrazole vs. pyrimidine alone vs. pyridazine-pyrazole) |
| Conditions | Structural comparison based on published molecular formulas and CAS registry entries; no head-to-head pharmacological assay data available for these specific compounds in public domain |
Why This Matters
The pyrazole substituent is a recognized CCR4 pharmacophoric element in the patent family; procurement of the des-pyrazole analog (CAS 2640845-58-3) would eliminate a potential key target-engagement determinant, risking loss of CCR4 antagonism activity described in the patent class.
- [1] Li, S.; Wang, Y.; Xiao, J.; Ma, D.; Gong, H.; Qi, H.; et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent 9,493,453 B2, November 15, 2016. Assignees: Institute of Pharmacology and Toxicology Academy of Military Medical Sciences PLA China; Peking University. View Source
